2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, although the specific details of such a synthesis are not provided in the papers at hand.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is commonly investigated using spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Computational studies, including density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data . These methods would be applicable for analyzing the molecular structure of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be inferred from molecular docking studies and electrostatic potential analyses. For example, certain pyrrole derivatives show potential inhibitory activity against specific proteins, indicating that they could participate in biochemically relevant interactions . The electrostatic potential surfaces can also reveal sites for electrophilic and nucleophilic attacks . These insights could be relevant to understanding the chemical reactions involving 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their corrosion inhibition efficiency, can be studied through electrochemical methods . Additionally, theoretical calculations can provide information on properties like ionization potential, electron affinity, and global chemical hardness . For 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, similar studies would be necessary to comprehensively analyze its properties.
Case Studies
While the provided papers do not mention case studies directly related to 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, they do offer insights into the broader context of pyrrole derivatives' applications. For instance, the corrosion inhibition study and the molecular docking study serve as case studies demonstrating the practical applications of pyrrole derivatives in materials science and pharmaceuticals, respectively.
Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. It’s a valuable transformation in organic synthesis .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
2. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
3. Synthesis and Biological Evaluation of 2-(2-methyl-1H-pyrrol
- Application Summary: This research involves the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol .
- Results: The research found that the target compound binds more easily to the enzyme than acarbose does .
4. Functionalizing Deboronation of Alkyl Boronic Esters
- Application Summary: This research involves the functionalizing deboronation of alkyl boronic esters .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
5. Reinvestigating the Synthesis of Key Intermediates
- Application Summary: This research involves the reinvestigation of the synthesis of key intermediates .
- Results: The research found that the higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .
6. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Safety And Hazards
The safety and hazards of “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” are not well documented.
Future Directions
The future directions of “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” are not well documented. However, the compound’s potential for forming hydrogen bonds in its crystal structures suggests it could be further investigated for its potential applications1.
properties
IUPAC Name |
2-chloro-1-(1-methylpyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKIPANBKVPEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368849 | |
Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
CAS RN |
23694-02-2 | |
Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.